
Benzyl 3-diazopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-diazopropanoate is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is particularly interesting due to its reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl 3-diazopropanoate can be synthesized through several methods. One common approach involves the reaction of benzyl 2-methyl-3-oxobutanoate with sodium acetate in toluene, followed by methylation with methyl iodide in the presence of sodium hydride . Another method involves the copper-catalyzed N-H insertion of carbenoids such as α-diazocarbonyls into anilines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow systems and batch reactors can enhance the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 3-diazopropanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The diazo group can be substituted with nucleophiles to form new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyanoquinone) in the presence of Fe(II) catalysts.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalysts can be used.
Substitution: Nucleophiles like azides, arenes, and vinyl acetates can be used in the presence of Fe(II) catalysts and DDQ.
Major Products Formed
Oxidation: Tetra-substituted olefin products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-diazopropanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl 3-diazopropanoate involves the generation of highly reactive carbene intermediates. These carbenes can insert into various bonds, such as C-H, C-C, and X-H bonds, leading to the formation of new chemical structures . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-diazopropanoate
- Benzyl 3-iodopropanoate
- Benzyl 3-phenylpropiolate
Uniqueness
Benzyl 3-diazopropanoate is unique due to its specific reactivity and the ability to form a wide range of products through various chemical transformations. Its versatility in organic synthesis and applications in multiple fields make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
63613-12-7 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
benzyl 3-diazopropanoate |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
Clave InChI |
ZSZNGKHRHILNLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [4-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500130.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-[(4-nitrophenyl)diazenyl]acetamide](/img/structure/B14500133.png)
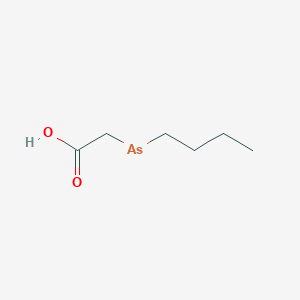
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)
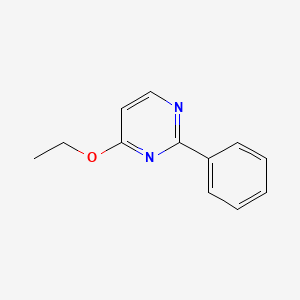

![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)
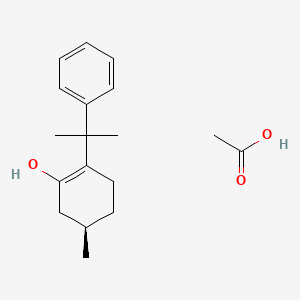
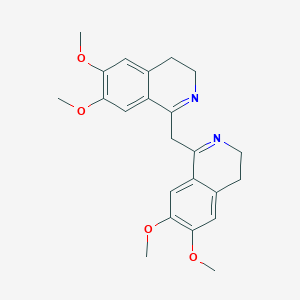
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
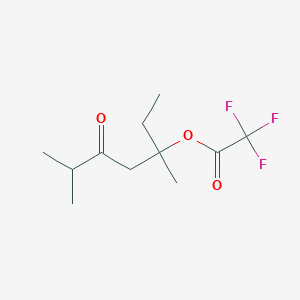
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
